molecular formula C4H10<br>(CH3)2CH CH3<br>C4H10<br>(CH3)2CHCH3 B021531 Isobutane CAS No. 75-28-5

Isobutane

Cat. No.: B021531
CAS No.: 75-28-5
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Description

Isobutane, also known as 2-methylpropane, is a colorless and odorless gas with the molecular formula C4H10. It is a branched-chain alkane and an isomer of butane. This compound is widely used in the petrochemical industry and serves as a precursor for various chemical compounds .

Mechanism of Action

Target of Action

Isobutane, also known as i-butane, 2-methylpropane, or methylpropane, is a chemical compound with the molecular formula HC(CH3)3 . It is an isomer of butane and is the simplest alkane with a tertiary carbon atom . The primary targets of this compound are the alkylation units of refineries . It is used as a precursor molecule in the petrochemical industry, for example, in the synthesis of isooctane .

Mode of Action

This compound interacts with its targets through a process known as isomerization . This process involves the rearrangement of the molecular structure of butane to form this compound . The mechanisms of alkylation of this compound by butenes are complex and involve numerous side reactions . A mechanism of H/D exchange in the this compound molecule at the acid centers is proposed as a possible first stage of alkylation .

Biochemical Pathways

The biochemical pathways involved in the action of this compound primarily include the isomerization of butane and the alkylation of this compound by butenes . These pathways lead to the production of gasoline-grade “blendstocks” with high branching for good combustion characteristics . Typical products created with this compound are 2,4-dimethylpentane and especially 2,2,4-trimethylpentane .

Result of Action

The result of this compound’s action is the production of highly branched alkanes that are used as high-octane components in gasoline . These products have good combustion characteristics, making them valuable in the petrochemical industry . In addition, this compound is used as a diluent in the Chevron Phillips slurry process for making high-density polyethylene .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the isomerization and alkylation reactions involving this compound are typically carried out under specific temperature and pressure conditions . Furthermore, the use of this compound as a refrigerant is considered more environmentally friendly due to its negligible global warming potential and zero ozone depletion potential .

Biochemical Analysis

Biochemical Properties

Isobutane plays a crucial role in biochemical reactions, particularly in Chemical Ionization Mass Spectrometry (CI-MS). It interacts with various biomolecules during these processes. For instance, in CI-MS, this compound can produce positive and negative ions that react with almost all organic molecules .

Molecular Mechanism

In CI-MS, this compound’s molecular mechanism of action involves the production of ions that can interact with a wide range of biomolecules. These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, in CI-MS, this compound diluted in argon has been shown to produce stable and reproducible CI signal throughout the experiment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutane is primarily obtained through the isomerization of butane. This process involves the rearrangement of the molecular structure of butane to form this compound. The isomerization reaction typically occurs in the presence of a catalyst, such as platinum or zeolite, under high temperatures and pressures .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic cracking of petroleum and natural gas. The process involves the use of a fixed-bed reactor where butane is converted to this compound using a catalyst. The reaction conditions include temperatures ranging from 400 to 450 degrees Celsius and pressures between 10 to 100 megapascals .

Scientific Research Applications

Isobutane has a wide range of applications in scientific research, including:

Properties

IUPAC Name

2-methylpropane
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InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3
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InChI Key

NNPPMTNAJDCUHE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C
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Molecular Formula

C4H10, (CH3)2CH CH3, Array
Record name ISOBUTANE
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Related CAS

40921-86-6
Record name Polyisobutane
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DSSTOX Substance ID

DTXSID1026401
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Molecular Weight

58.12 g/mol
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Physical Description

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.]
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Boiling Point

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F
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Flash Point

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas)
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Solubility

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight
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Density

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density)
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Vapor Density

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06
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Vapor Pressure

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm
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Impurities

0.1% /BUTANE/
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Color/Form

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F]

CAS No.

75-28-5
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Melting Point

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F
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Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
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[Compound]
Name
(meth)acrylic acid
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Name
(meth)acrylic acid
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[Compound]
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(meth)acrylic acid
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[Compound]
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C4
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Synthesis routes and methods II

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Name
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Reaction Step Eight

Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Synthesis routes and methods V

Procedure details

The [Ta]s—H catalyst (46.6 mg; 4.44% Ta/SiO2; 11.4 micromol of Ta) is prepared as in Example 3 and then the reactor charged with propane at atmospheric pressure (propane/Ta=880) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of butane, of isobutane and, in a smaller proportion, of pentane, of isopentane and of C6 homologues is gradually obtained according to the following Table 2.
Quantity
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Reaction Step One
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[Compound]
Name
propane Ta
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[Ta]s—H
Quantity
46.6 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutane
Reactant of Route 2
Isobutane
Reactant of Route 3
Isobutane
Reactant of Route 4
Isobutane
Reactant of Route 5
Isobutane
Reactant of Route 6
Isobutane
Customer
Q & A

Q1: What is the molecular formula and weight of isobutane?

A1: this compound, also known as methylpropane, has the molecular formula C4H10 and a molecular weight of 58.12 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound. Infrared spectroscopy is particularly useful for identifying specific functional groups and studying vibrational modes. Researchers have utilized infrared spectroscopy to study the overtone absorption of this compound, identifying hot bands and determining anharmonic constants []. Additionally, quantitative infrared cross-sections for this compound have been measured and confirmed at the Pacific Northwest National Laboratory (PNNL) [].

Q3: What is the primary industrial application of this compound alkylation?

A3: this compound alkylation with light alkenes is a crucial process in the petrochemical industry for producing high-octane gasoline components []. This process traditionally uses sulfuric or hydrofluoric acid as catalysts, but research is ongoing to develop more environmentally friendly solid acid catalysts [, ].

Q4: What are the challenges associated with using solid acid catalysts for this compound alkylation?

A4: Solid acid catalysts, while promising, face challenges such as rapid deactivation due to oligomerization and deprotonation reactions []. Researchers are actively working on improving catalyst design and regeneration techniques to overcome these limitations [, ].

Q5: How is computational chemistry being used to study this compound reactions?

A9: Computational techniques like density functional theory (DFT) are crucial in understanding the mechanism of this compound reactions at a molecular level [, ]. For instance, DFT calculations have been used to study the kinetics of hydride transfer, a key step in this compound alkylation, and to understand the effect of zeolite structure on reaction selectivity.

Q6: How does molecular dynamics (MD) contribute to understanding this compound alkylation?

A10: MD simulations provide insights into the diffusion and interaction of molecules within a specific environment []. In the context of this compound alkylation using sulfuric acid, MD simulations revealed that butenes diffuse more readily than this compound, contributing to the formation of heavy ends (HEs).

Q7: What are some analytical techniques used to analyze this compound and related compounds?

A12: Gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) are commonly used to analyze this compound and its reaction products, such as propene and isobutene []. These techniques provide quantitative data on the composition of reaction mixtures, allowing for kinetic studies and catalyst performance evaluation.

Q8: How is Chemical Ionization Mass Spectrometry (CI-MS) applied in the analysis of this compound derivatives?

A13: CI-MS with this compound and ammonia as reagent gases is particularly valuable for characterizing sesquiterpene alcohols and esters, which are derivatives of this compound [, ]. This technique provides insights into fragmentation patterns, aiding in compound identification and structural elucidation.

Q9: What are the environmental concerns associated with traditional this compound alkylation processes?

A14: Traditional this compound alkylation processes rely heavily on liquid acids like sulfuric acid and hydrofluoric acid, which pose significant environmental risks []. These acids are corrosive and require careful handling and disposal. Research into solid acid catalysts is driven by the need for safer and more sustainable alternatives.

Q10: How does the presence of refrigerants impact the corrosion of stainless steel in contact with liquid metal galinstan?

A15: Research has shown that the presence of refrigerants like n-pentane, this compound, and R245fa can influence the corrosion behavior of stainless steel (S31600/SS316) when in contact with the liquid metal galinstan at elevated temperatures (150°C) []. This highlights the importance of material compatibility considerations in systems involving these substances.

Q11: What are some future directions in this compound research?

A17: Future research on this compound focuses on developing environmentally friendly and cost-effective catalytic processes [, ]. This includes exploring novel solid acid catalysts, optimizing reaction conditions, and integrating process intensification strategies. Additionally, understanding the detailed reaction mechanisms and catalyst deactivation pathways remains crucial for developing more efficient and sustainable technologies.

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